![molecular formula C25H51N2O6P B3026363 [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 74713-54-5](/img/structure/B3026363.png)

[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Overview

Description

[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as AHP, is an organic phosphate molecule that has a variety of applications in the scientific field. AHP is a highly versatile compound that can be used for a wide range of purposes, including synthesis and research. AHP is a relatively new compound, having only been discovered in the late 1990s. Since then, it has become increasingly popular in the scientific community due to its wide range of applications.

Scientific Research Applications

- Acetylcholinesterase Inhibition : N-acetyl-D-erythro-sphingosylphosphorylcholine (SPC) has been found to suppress acetylcholinesterase (AChE) activity. AChE is an enzyme responsible for metabolizing acetylcholine (ACh), a neurotransmitter involved in cell signaling. By inhibiting AChE, SPC may modulate neurotransmission and potentially play a role in neuroprotection .

- Atopic Dermatitis (AD) : AD is an inflammatory skin disease characterized by intense itching. Accumulation of ACh has been observed in AD lesions. SPC, with its quaternary ammonium cation similar to ACh, may contribute to ACh accumulation by inhibiting AChE. Understanding this mechanism could guide AD treatments .

- Virus Release and Membrane Domains : SPC’s unique structure makes it an interesting probe for studying cell membrane dynamics. Researchers have used SPC-specific probes to explore membrane domains during virus release and in Niemann-Pick type C disease .

Neurotransmission and Neuroprotection

Skin Health and Inflammation

Cell Membrane Dynamics

Mechanism of Action

Target of Action

N-acetyl-D-erythro-sphingosylphosphorylcholine, also known as sphingosylphosphorylcholine (SPC), primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that metabolizes acetylcholine (ACh), a neurotransmitter that participates in the regulation of cell function .

Mode of Action

SPC interacts with AChE and suppresses its activity . The suppression of AChE activity by SPC is strong, while the suppression of butyrylcholinesterase (BuChE) by SPC is quite low . The Michaelis constant (Km) of AChE in the presence of SPC increases, and the maximum velocity (Vmax) decreases, indicating that SPC acts as a mixed-type inhibitor for AChE .

Biochemical Pathways

SPC affects the enzymatic reaction involved in the synthesis and/or degradation of ACh . The suppression of AChE activity by SPC may lead to an accumulation of ACh, as ACh is generally metabolized by cholinesterase (ChE) .

Pharmacokinetics

As a major constituent of cell membranes, spc is found at particularly high concentrations in the membranes of nerve cells and red blood cells .

Result of Action

The inhibition of AChE by SPC may contribute to the involvement of SPC and ACh in the pathogenic mechanisms of atopic dermatitis (AD), an inflammatory skin disease with intense itching . ACh is known as one of the itch inducers in AD .

Action Environment

It’s worth noting that the presence of spc influences the activity of ache .

properties

IUPAC Name |

[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31)/b19-18+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZSEZHHSPWFFN-VHEBQXMUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)

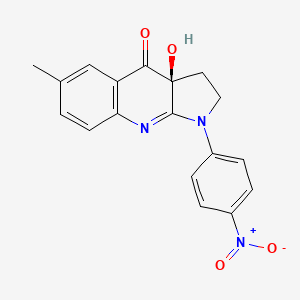

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)

![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)

![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)

![6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride](/img/structure/B3026292.png)